molecular formula C11H14O4 B2727611 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid CAS No. 88517-06-0

2-(4,5-Dimethoxy-2-methylphenyl)acetic acid

Cat. No.: B2727611
CAS No.: 88517-06-0
M. Wt: 210.229
InChI Key: FGHGIZDPWFKTDL-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-methylphenyl)acetic acid is a chemical compound belonging to the class of phenylacetic acid derivatives. This class of compounds is recognized for its versatile role in scientific research, particularly in the fields of medicinal chemistry and drug discovery . Phenylacetic acid and its derivatives are known to exhibit a broad spectrum of biological activities and frequently serve as key metabolites and valuable synthetic intermediates for more complex molecules . Researchers value these compounds as building blocks for the development of pharmaceuticals; for instance, the phenylacetic acid moiety is a critical component in several non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, as well as in other active pharmaceutical ingredients such as cyclopentolate and the penicillin family of antibiotics . The specific substitution pattern of methoxy and methyl groups on the phenyl ring of this compound may influence its electronic properties and intermolecular interactions, making it a candidate for investigations into non-covalent bonding, molecular topology, and chemical reactivity, similar to studies performed on other aromatic acids . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-dimethoxy-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHGIZDPWFKTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Zinc-Catalyzed Rearrangement

The most well-documented route, described in Chinese patent CN104628551A, employs p-xylene as the starting material through a five-step sequence:

  • Friedel-Crafts acylation :

    • Reagents: Acetyl chloride, AlCl₃ (catalyst), dichloromethane (solvent).
    • Product: 2,5-Dimethylacetophenone (yield: 89%).
    • Mechanism: Electrophilic substitution at the para position of p-xylene.
  • Ketal formation :

    • Reagents: Ethylene glycol, p-toluenesulfonic acid (PTSA).
    • Purpose: Protection of the ketone group to prevent undesired side reactions.
  • Zinc salt-catalyzed rearrangement :

    • Catalysts: ZnO, ZnCl₂, or ZnAc₂ (1–50 mol%).
    • Conditions: Reflux in toluene for 6–12 hours.
    • Key intermediate: Rearranged ketal derivative (yield: 85%).
  • Alkaline hydrolysis :

    • Reagents: NaOH (10% aqueous), H₂O₂ (15% aqueous).
    • Product: Sodium 2,5-dimethylphenylacetate (yield: 92%).
  • Acidification :

    • Reagents: HCl (30%), n-hexane (recrystallization solvent).
    • Final product: 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid (yield: 88.6%, purity >98% by ¹H NMR).

Table 1: Optimization of Zinc Catalysts

Catalyst Loading (mol%) Reaction Time (h) Yield (%)
ZnO 10 8 85
ZnCl₂ 20 10 82
ZnAc₂ 15 7 88

Oxidative Cleavage of Styryl Derivatives

An alternative approach from the Canadian Journal of Chemistry involves oxidative cleavage of a styryl intermediate:

  • Synthesis of 4-(2,5-dimethoxy-4-methylbenzylidene)-2-phenyl-2-oxazolin-5-one :

    • Reagents: Benzaldehyde derivatives, oxazolone.
    • Conditions: Reflux in ethanol (12 hours).
  • Base-mediated hydrolysis and oxidation :

    • Reagents: NaOH (10%), H₂O₂ (15%).
    • Product: Crude this compound (yield: 74%).

Key Advantage : Avoids Friedel-Crafts acylation, reducing AlCl₃ waste.

Reaction Mechanisms and Stereochemical Considerations

Friedel-Crafts Pathway

The acylation step proceeds via AlCl₃-mediated generation of an acylium ion, which attacks the electron-rich para position of p-xylene. Steric effects from the methyl group direct subsequent functionalization to the ortho and meta positions.

Zinc-Catalyzed Ketal Rearrangement

Zinc salts facilitate a-alkyl shift in the ketal intermediate, forming a quaternary carbon center. Density functional theory (DFT) studies suggest a six-membered transition state stabilized by Zn²⁺ coordination.

Process Optimization and Scalability

Solvent Recovery Systems

The patent method emphasizes solvent recycling:

  • Dichloromethane and toluene are distilled and reused, reducing costs by 40%.

Catalytic Efficiency

ZnAc₂ outperforms ZnO and ZnCl₂ due to superior Lewis acidity and solubility in toluene. A loading of 15 mol% ZnAc₂ achieves an 88% yield in 7 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz) : δ 2.27 (6H, CH₃), 3.63 (2H, CH₂), 7.06–7.26 (3H, Ar-H).
  • ESI-MS : m/z 163.1 [M−H]⁻, confirming molecular weight of 164.16 g/mol.

Table 2: Comparative Analytical Data

Method ¹H NMR δ (ppm) MS m/z Purity (%)
Patent 2.27–7.26 163.1 98.5
Literature 2.30–7.30 163.0 97.2

Applications and Derivatives

This compound is a key intermediate in:

  • Naproxen synthesis : Anti-inflammatory agent (patent CN109761803A).
  • Agrochemicals : Herbicides with enhanced leaf permeability due to the methoxy groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and electrophilic aromatic substitution—makes it a versatile building block for synthetic organic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationForms quinones or oxidized derivativesPotassium permanganate, CrO3
ReductionConverts to alcoholsSodium borohydride, LiAlH4
SubstitutionIntroduces new functional groupsBromine, nitric acid

Biology

The biological applications of this compound are primarily linked to its antioxidant properties. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. Studies suggest that it may act as an antioxidant by donating electrons to neutralize free radicals.

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various phenolic compounds, including this compound. The findings indicated that this compound exhibited significant radical scavenging activity, suggesting its potential use in therapeutic applications aimed at oxidative stress-related diseases.

Pharmacology

In pharmacology, the compound has been explored for its potential effects on serotonin receptors. Research indicates that derivatives of this compound may act as selective agonists for serotonin receptors (5-HT2AR), which are implicated in mood regulation and other neurological functions .

Table 2: Structure-Activity Relationships of Related Compounds

Compound NameReceptor Affinity (Ki)Agonist Activity at 5-HT2AR
LPH-51.3 nMHigh
25I-NBOMeNot specifiedPotent

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals and pharmaceuticals where specific reactivity is required.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents/Functional Groups Key Features Evidence ID
2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid C₁₂H₁₆O₄S 4,5-Dimethoxy-2-methylphenyl, sulfanyl linkage Sulfur-containing derivative; potential for thiol-mediated reactivity
4’,5’-Dimethoxy-2’-methylacetophenone C₁₁H₁₄O₃ 4,5-Dimethoxy-2-methylphenyl, ketone group Acetophenone precursor; used in synthesis of heterocycles
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate C₁₃H₁₆O₅ 4,5-Dimethoxy-2-acetylphenyl, ester group Ester derivative; likely hydrolyzed to acetic acid form
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid C₂₂H₂₀O₆ Furochromene core, 4-methoxyphenyl, acetic acid Complex heterocyclic structure; bioactive potential (e.g., antitumor)
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ Chlorophenoxy groups Herbicidal activity; contrasts with methoxy-substituted analogs

Key Observations:

  • Substituent Effects: Methoxy groups enhance solubility in polar solvents and influence electronic properties (e.g., electron-donating effects), while methyl groups increase hydrophobicity . Chloro substituents (as in 2,4-D) confer herbicidal activity but reduce biocompatibility compared to methoxy analogs .
  • Functional Group Diversity: Sulfanyl linkages (e.g., ) introduce thiol reactivity, whereas ester groups (e.g., ) serve as prodrugs or intermediates for acid derivatives.

Biological Activity

2-(4,5-Dimethoxy-2-methylphenyl)acetic acid is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and applications in medicinal chemistry.

This compound is an organic compound characterized by its methoxy groups and a carboxylic acid functional group. The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as esterification or acylation. Its structural formula can be represented as follows:

C12H16O4\text{C}_{12}\text{H}_{16}\text{O}_4

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, suggesting strong antibacterial potential .

BacteriaMIC (µg/mL)
Staphylococcus aureus25
Pseudomonas aeruginosa30
Escherichia coli40

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. In particular, its ability to reduce levels of TNF-alpha and IL-6 was highlighted in a study involving lipopolysaccharide (LPS)-stimulated macrophages .

3. Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Cell LineIC50 (µM)
SH-SY5Y15
HepG220

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits quorum sensing mechanisms, which are critical for bacterial virulence .
  • Anti-inflammatory Pathway : It modulates signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators.
  • Anticancer Pathways : The compound activates caspase pathways involved in apoptosis while inhibiting proliferation signals mediated by growth factors .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. Results indicated that modifications to the methoxy groups enhanced antibacterial activity significantly, particularly against resistant strains.

Case Study 2: Anti-inflammatory Activity in Animal Models

In vivo studies using murine models demonstrated that administration of this compound reduced paw edema in a carrageenan-induced inflammation model. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid, and how can reaction purity be optimized?

  • Methodological Answer : Utilize high-throughput synthetic route prediction tools (e.g., PISTACHIO, REAXYS) to identify feasible pathways. For example, alkylation of phenolic precursors followed by hydrolysis of nitrile intermediates can yield arylacetic acids. Optimize purity via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) and monitor using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methoxy and methyl groups). Aromatic protons typically resonate at δ 6.5–7.5 ppm, while the acetic acid proton appears as a singlet near δ 3.7–4.2 ppm.
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. Refinement with SHELXL (via SHELX suite) is recommended for high-precision atomic coordinates .
  • FT-IR : Validate carboxylic acid functionality (C=O stretch ~1700 cm1 ^{-1}) and methoxy groups (C-O stretch ~1250 cm1 ^{-1}).

Q. How can the molecular structure be confirmed via X-ray diffraction?

  • Methodological Answer :

  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect θ angles between 2.0–31.8° to ensure completeness .
  • Refinement : Apply SHELXL for least-squares refinement. Constrain hydrogen atoms geometrically (C–H = 0.93–0.97 Å) and refine anisotropic displacement parameters for non-H atoms. Target RR-values < 0.05 for high reliability .

Advanced Research Questions

Q. How are hydrogen-bonding motifs analyzed in the crystal structure of this compound?

  • Methodological Answer :

  • Graph-Set Analysis : Identify motifs like R22(8)R_2^2(8) (common in carboxylic acid–aminopyrimidine interactions) using software (e.g., Mercury). For example, O–H···N and N–H···O bonds form cyclic dimers. Validate via bond distances (O···N: ~2.7–2.9 Å) and angles (O–H···N: ~160–170°) .

  • Supramolecular Assembly : Analyze π-π stacking (interplanar distances ~3.5–3.6 Å) and C–H···O interactions using PLATON .

    Hydrogen Bond Distance (Å) Angle (°) Motif
    O–H···N2.68–2.89160–170R22(8)R_2^2(8)
    N–H···O2.88–3.23150–160R44(22)R_4^4(22)

Q. How can discrepancies in crystallographic refinement be resolved?

  • Methodological Answer :

  • Data Contradictions : Address outliers using the "SQUEEZE" tool in PLATON to model disordered solvent. Re-exclude high-angle reflections (θ > 25°) if thermal parameters diverge.
  • Validation Tools : Cross-check with CheckCIF for symmetry errors and ADDSYM to detect missed symmetry elements .

Q. What computational strategies predict supramolecular assembly?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d,p) to optimize molecular geometry. Compare Hirshfeld surfaces (via CrystalExplorer) to experimental packing .
  • Machine Learning : Train models on CSD data to predict lattice energies and dominant interactions (e.g., methoxy-phenyl stacking) .

Q. How to address challenges in obtaining high-resolution crystallographic data?

  • Methodological Answer :

  • Sample Preparation : Grow crystals via slow evaporation in DMSO/water (1:3 v/v) at 4°C. Use µ = 0.10 mm1^{-1} to minimize absorption .
  • Data Processing : Apply multi-scan corrections (SADABS) and merge reflections with RintR_{\text{int}} < 0.03. Exclude weak reflections (I<2σ(I)I < 2σ(I)) to enhance data quality .

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